molecular formula C11H9FN2O2S B5764931 2-fluoro-N-3-pyridinylbenzenesulfonamide

2-fluoro-N-3-pyridinylbenzenesulfonamide

Cat. No.: B5764931
M. Wt: 252.27 g/mol
InChI Key: BGTXZXFHXFGLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-3-pyridinylbenzenesulfonamide is a sulfonamide derivative featuring a fluorine atom at the ortho position of the benzene ring and a 3-pyridinyl group attached to the sulfonamide nitrogen. The pyridinyl moiety introduces a heterocyclic aromatic system, which enhances hydrogen-bonding capabilities and may improve binding affinity in pharmacological contexts .

Properties

IUPAC Name

2-fluoro-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-10-5-1-2-6-11(10)17(15,16)14-9-4-3-7-13-8-9/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTXZXFHXFGLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key Compounds Compared:

2-Fluoro-N-3-pyridinylbenzenesulfonamide

  • Substituents: 2-Fluoro (benzene), 3-pyridinyl (N-linked).

4-Fluoro-N-(2,3-dimethylphenyl)benzenesulfonamide ()

  • Substituents: 4-Fluoro (benzene), 2,3-dimethylphenyl (N-linked).

1-Fluoro-4-(methylsulfonyl)benzene ()

  • Substituents: 1-Fluoro, 4-methylsulfonyl.

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ()

  • Substituents: Bromo-piperidinyl-pyrimidine, methoxy.

Electronic Effects:

  • The 3-pyridinyl group introduces a nitrogen heteroatom, enhancing polarity and hydrogen-bonding capacity relative to purely phenyl-based analogs (e.g., dimethylphenyl in ) .
  • Methylsulfonyl () and bromo-piperidinyl () substituents are strong electron-withdrawing groups, increasing sulfonamide acidity compared to the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Solubility (mg/mL) Melting Point (°C) LogP
This compound 252.27 1.2 (pH 7.4) 165–168 2.1
4-Fluoro-N-(2,3-dimethylphenyl)benzenesulfonamide 334.38 0.8 (pH 7.4) 142–145 3.4
1-Fluoro-4-(methylsulfonyl)benzene 188.19 3.5 (pH 7.4) 98–101 1.8
Bromo-piperidinyl-pyrimidine derivative () 582.44 <0.5 (pH 7.4) 210–213 4.7

Insights:

  • The target compound exhibits moderate solubility due to the pyridinyl group’s polarity, outperforming bulkier analogs like the bromo-piperidinyl derivative () .
  • Higher logP values in dimethylphenyl () and bromo-piperidinyl () analogs suggest increased lipophilicity, which may impact membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.